REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[F:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([CH3:16])=[CH:10]2.[OH-:17].[Na+].[CH3:19]O.C(Cl)Cl>CN(C=O)C>[F:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]([CH3:16])=[C:10]2[CH:19]=[O:17] |f:2.3,4.5|
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C=C(NC2=CC1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
MeOH methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added slowly to the
|
Type
|
STIRRING
|
Details
|
rapidly stirring mixture
|
Type
|
CUSTOM
|
Details
|
the temperature below 35° C
|
Type
|
STIRRING
|
Details
|
After stirring for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted into methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (1×50 mL), brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an off-white solid
|
Type
|
FILTRATION
|
Details
|
filtered through a short plug of silica
|
Type
|
CUSTOM
|
Details
|
to remove colored impurities
|
Type
|
WASH
|
Details
|
The dried-down solid was then washed with dry acetonitrile
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=C(NC2=CC1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |